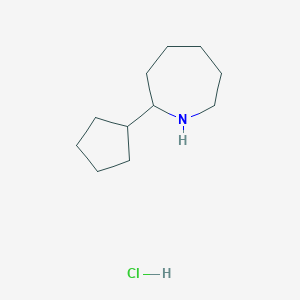

2-Cyclopentylazepane hydrochloride

Description

Properties

IUPAC Name |

2-cyclopentylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-8-11(12-9-5-1)10-6-3-4-7-10;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWXMDLDUOYGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589585 | |

| Record name | 2-Cyclopentylazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177362-74-1 | |

| Record name | 2-Cyclopentylazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyclopentylazepane Hydrochloride

Retrosynthetic Analysis and Precursor Identification for 2-Cyclopentylazepane (B12347917) Hydrochloride

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com For 2-Cyclopentylazepane hydrochloride, the primary disconnection occurs at the carbon-nitrogen bond within the azepane ring and the bond connecting the cyclopentyl group to the ring.

A logical retrosynthetic approach would first involve the disconnection of the hydrochloride salt, leading back to the free base, 2-cyclopentylazepane. The key disconnection then breaks the C-N bond of the amine and the C-C bond of the cyclopentyl group. This suggests a convergent synthesis where the azepane ring and the cyclopentyl moiety are formed in separate or sequential steps.

One common strategy for forming the azepane ring is through intramolecular cyclization. A key precursor for this would be a linear amino-aldehyde or amino-ketone. For instance, a 6-amino-1-cyclopentyl-1-hexanone could undergo intramolecular reductive amination to form the desired 2-cyclopentylazepane. Another powerful method involves ring-closing metathesis of a diene precursor.

The cyclopentyl group can be introduced via several methods. One approach is the reductive amination of a suitable precursor like 6-aminohexanal (B8501505) with cyclopentanone. Alternatively, a Grignard reaction using cyclopentylmagnesium bromide on a cyclic imine or lactam precursor can effectively install the cyclopentyl group at the 2-position.

Key Precursors Identified through Retrosynthesis:

For Ring Formation:

6-aminohexanal or its derivatives

ε-Caprolactam

Linear diene amines for ring-closing metathesis

For Cyclopentyl Group Introduction:

Cyclopentanone

Cyclopentylmagnesium bromide

Optimized Reaction Conditions and Protocols for this compound Synthesis

The synthesis of this compound requires carefully optimized reaction conditions to ensure high yields and purity. Modern synthetic methods offer significant advantages over classical approaches.

Microwave-Assisted Synthetic Approaches for this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. semanticscholar.orgcem.comamazonaws.com The application of microwave irradiation can significantly reduce reaction times for key steps in the synthesis of this compound, such as intramolecular cyclizations and cross-coupling reactions. researchgate.netnih.gov For example, the intramolecular reductive amination of a suitable amino-aldehyde precursor can be completed in minutes under microwave heating, compared to hours with conventional heating methods. amazonaws.com This rapid heating also minimizes the formation of side products. semanticscholar.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Intramolecular Cyclization | 8-24 hours | 10-30 minutes |

| Yield Improvement | Moderate | Often higher due to reduced side reactions semanticscholar.org |

| Energy Consumption | High | Low |

Catalytic Strategies in Azepane Ring Formation

The formation of the seven-membered azepane ring is often a challenging step due to unfavorable ring strain and entropic factors. nih.gov Modern catalytic methods have provided elegant solutions to this problem.

Ring-Closing Metathesis (RCM): RCM, often employing Grubbs' or Schrock's catalysts, is a highly effective method for forming cyclic structures. A suitable acyclic diene precursor containing a nitrogen atom can be cyclized to form the azepane ring with high efficiency.

Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction can be used for intramolecular C-N bond formation. A linear precursor with a terminal amine and a halide or triflate can be cyclized in the presence of a palladium catalyst and a suitable ligand.

Rhodium-Catalyzed Hydroformylation/Reductive Amination: A one-pot reaction sequence involving hydroformylation of an unsaturated amine followed by intramolecular reductive amination can provide a direct route to the azepane ring. researchgate.net

Gold-Catalyzed Cyclization: Gold catalysts have been shown to be effective in promoting the cyclization of various nitrogen-containing compounds to form heterocyclic rings, including azepanes. nih.gov

Stereoselective Synthesis of this compound Enantiomers

For applications where a specific enantiomer of this compound is required, stereoselective synthesis is crucial. This involves the use of chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms.

Asymmetric Catalysis: Chiral Lewis acids or organocatalysts can be used to catalyze key bond-forming reactions, such as the intramolecular cyclization or the addition of the cyclopentyl group, with high enantioselectivity. rsc.orgnih.govnih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Resolution: A racemic mixture of 2-Cyclopentylazepane can be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Purification Techniques for High-Purity this compound

Achieving high purity is essential for the final product. A combination of purification techniques is often employed.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for separating the desired product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) can be used for analytical assessment of purity and for preparative separation of small quantities.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude this compound is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure product crystallizes out, leaving impurities in the solution. The choice of solvent is critical for effective purification.

Distillation: If the free base, 2-cyclopentylazepane, is a liquid, it can be purified by distillation under reduced pressure before conversion to the hydrochloride salt. This removes non-volatile impurities.

Acid-Base Extraction: This technique can be used to separate the basic 2-cyclopentylazepane from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The amine is protonated and moves to the aqueous layer, which is then separated, basified, and the purified amine is extracted back into an organic solvent.

Analytical Methodologies for Synthetic Intermediate and Product Verification

The identity and purity of the synthetic intermediates and the final this compound product must be rigorously confirmed using a suite of analytical techniques. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. They provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule. nih.gov

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. nih.gov Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the N-H bond of the secondary amine salt and C-H bonds of the aliphatic rings would be expected.

Elemental Analysis: This technique determines the elemental composition (C, H, N, Cl) of the final product, providing a quantitative measure of its purity. The results should match the calculated values for the molecular formula of this compound.

Melting Point: A sharp and well-defined melting point is an indicator of high purity for a crystalline solid like this compound.

Table 2: Analytical Verification Data for this compound

| Analytical Technique | Purpose | Expected Outcome |

|---|---|---|

| ¹H NMR | Structural confirmation and proton environment | Signals corresponding to cyclopentyl and azepane ring protons |

| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for each carbon atom in the molecule |

| Mass Spectrometry | Molecular weight determination | Molecular ion peak corresponding to the free base and/or the hydrochloride salt |

| IR Spectroscopy | Functional group identification | Absorption bands for N-H, C-H, and C-N bonds |

| Elemental Analysis | Purity and empirical formula confirmation | Experimental percentages of C, H, N, Cl match theoretical values |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Cyclopentylazepane Hydrochloride

Foundational Principles of SAR and QSAR in Azepane Chemistry

Azepanes, seven-membered nitrogen-containing heterocyclic rings, represent a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. researchgate.net The inherent flexibility of the azepane ring allows it to adopt multiple conformations, a key factor influencing its interaction with biological targets. SAR studies in azepane chemistry focus on how modifications to the ring's substitution pattern and stereochemistry impact a compound's biological activity. youtube.com

Key principles guiding SAR in this chemical space include:

Ring Conformation: The azepane ring can exist in several low-energy conformations, such as chair and boat forms. The specific conformation adopted upon binding to a receptor is critical for optimal interaction.

Substitution Effects: The nature, size, and position of substituents on the azepane ring can dramatically alter a molecule's properties, including its lipophilicity, electronic distribution, and steric profile. These changes, in turn, influence its binding affinity and selectivity for a given target. youtube.com

Stereochemistry: The arrangement of atoms in three-dimensional space is paramount. Different enantiomers or diastereomers of an azepane derivative can exhibit vastly different biological activities.

QSAR takes these principles a step further by establishing mathematical models that correlate physicochemical properties or structural features of a series of compounds with their biological activities. wikipedia.orgijnrd.org In the context of azepane chemistry, QSAR models can be developed to predict the activity of new analogues, thereby streamlining the drug discovery process. drugdesign.org These models often incorporate descriptors related to:

Topological Indices: Numerical values that describe the connectivity of atoms within a molecule.

Electronic Parameters: Measures of a molecule's electronic properties, such as partial charges and dipole moments.

Steric Descriptors: Parameters that quantify the size and shape of a molecule or its substituents.

By systematically analyzing these descriptors, researchers can gain a quantitative understanding of the structural requirements for a desired biological effect. ijsdr.org

Dissection of Structural Elements Dictating 2-Cyclopentylazepane (B12347917) Hydrochloride's Biological Activity

The biological activity of 2-Cyclopentylazepane hydrochloride is a composite of the contributions from its core structural components: the azepane ring, the cyclopentyl moiety, and the hydrochloride salt.

The seven-membered azepane ring is a flexible scaffold that can adopt various conformations. researchgate.net This conformational flexibility is crucial for its ability to bind to biological targets. The specific chair or boat-like conformation adopted by the azepane ring in this compound will dictate the spatial orientation of the cyclopentyl group and the nitrogen atom, thereby influencing its interaction with a receptor's binding pocket. nih.gov Studies on similar conformationally restricted ring systems have shown that locking the ring into a specific conformation can significantly impact biological activity, highlighting the importance of the ring's three-dimensional shape. nih.govnih.gov The configuration at the chiral center where the cyclopentyl group is attached is also a critical determinant of activity, as different stereoisomers can exhibit distinct binding affinities and functional effects.

Topography and Steric Effects: The size and shape of the cyclopentyl group contribute to the molecule's steric bulk. This can influence how the molecule fits into a binding site, potentially leading to favorable or unfavorable interactions. The hydrophobicity of this alkyl group can also promote binding to hydrophobic pockets within a receptor.

Electronic Effects: While primarily a non-polar, hydrophobic group, the cyclopentyl substituent can subtly influence the electronic environment of the neighboring nitrogen atom in the azepane ring. This can affect the nitrogen's basicity (pKa) and its ability to participate in hydrogen bonding or ionic interactions with the target.

The interplay between the size, shape, and hydrophobicity of the cyclopentyl group is a key aspect of the SAR of this compound.

The formation of a hydrochloride salt significantly impacts the physicochemical properties of 2-Cyclopentylazepane. The protonation of the basic nitrogen atom in the azepane ring to form the hydrochloride salt is a critical feature influencing its biological activity. wikipedia.org This salt form generally enhances the compound's solubility in aqueous environments, which can be crucial for its absorption and distribution in biological systems. nih.gov

Development and Validation of QSAR Models for this compound Analogues

To systematically explore the SAR of this compound and guide the design of new, potentially more potent analogues, QSAR modeling is an invaluable tool. uniroma1.it The development of a robust QSAR model involves several key steps, including data set selection, descriptor calculation, model building, and rigorous validation. nih.govnih.gov

In the context of this compound analogues, a QSAR model would aim to establish a mathematical relationship between their structural features and their observed biological activity. nih.gov Electronic parameters are often critical descriptors in such models for nitrogen-containing heterocycles. nih.gov

A hypothetical correlative analysis might involve the following:

Descriptor Calculation: For a series of 2-substituted azepane analogues, various electronic descriptors would be calculated using computational chemistry software. These could include:

Partial atomic charges on the azepane nitrogen and other key atoms.

Dipole moment of the molecule.

Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation would be generated. ijsdr.org This equation would take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where 'c' represents the coefficients determined from the regression analysis.

Model Validation: The predictive power of the QSAR model must be rigorously assessed using both internal and external validation techniques to ensure its reliability. researchgate.neteuropa.eu

Below is an interactive data table showcasing hypothetical data from a QSAR study on a series of 2-substituted azepane analogues.

| Compound | 2-Substituent | pIC50 (Experimental) | Calculated LogP | Partial Charge on N |

| 1 | Cyclopentyl | 7.2 | 2.5 | +0.15 |

| 2 | Cyclohexyl | 7.5 | 3.0 | +0.14 |

| 3 | Cyclobutyl | 6.8 | 2.0 | +0.16 |

| 4 | Phenyl | 6.5 | 2.8 | +0.12 |

| 5 | Methyl | 6.1 | 1.0 | +0.18 |

This table illustrates how different substituents at the 2-position can influence both the physicochemical properties (LogP, partial charge) and the resulting biological activity (pIC50). A QSAR model derived from such data could then be used to predict the activity of novel, unsynthesized analogues.

Steric Hindrance and Molecular Shape Descriptors in Activity Prediction

In quantitative structure-activity relationship (QSAR) studies of related azepane derivatives, such as methyl-substituted azepan-3-one (B168768) inhibitors of cathepsin K, the position and stereochemistry of even a small methyl group have been shown to cause significant variations in inhibitory potency nih.govresearchgate.netacs.org. For instance, the introduction of a methyl group at different positions on the azepane ring can either enhance or diminish activity depending on the specific interactions within the binding pocket. This highlights the importance of molecular shape and the need for a precise fit between the ligand and its receptor.

To quantitatively assess the impact of these steric properties, various molecular shape descriptors are employed in QSAR models. These descriptors go beyond simple size parameters and capture more subtle aspects of molecular geometry. Examples of such descriptors include:

3D Shape Descriptors: These descriptors, often used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), characterize the three-dimensional shape of a molecule. CoMFA calculates steric fields around a molecule, providing a detailed map of where bulky groups are favored or disfavored for optimal binding ijpsonline.comgoogle.comnih.govresearchgate.netmdpi.comnih.gov.

The following interactive data table illustrates the impact of methyl substitution on the inhibitory activity of azepan-3-one derivatives against human cathepsin K, demonstrating the role of steric factors.

The data clearly shows that the introduction and specific orientation of a methyl group can modulate the inhibitory potency by several fold, underscoring the critical role of steric hindrance and molecular shape in the activity of azepane derivatives nih.govresearchgate.netacs.org.

Hydrophobicity and Lipophilicity Contributions to Biological Activity

The hydrophobic and lipophilic character of this compound and its analogs plays a pivotal role in their biological activity. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), governs a molecule's ability to traverse cellular membranes, influences its distribution in the body, and impacts its interaction with the hydrophobic pockets of target proteins.

In the context of QSAR, various descriptors are used to quantify hydrophobicity, including:

Calculated logP (cLogP): A theoretical estimation of the octanol-water partition coefficient.

Hydrophobic Field in CoMSIA: Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that, in addition to steric and electrostatic fields, can calculate a hydrophobic field around the molecule. This provides a visual representation of which regions of the molecule contribute positively or negatively to hydrophobic interactions with the receptor mdpi.comnih.govresearchgate.netnih.govmdpi.com.

The relationship between lipophilicity and biological activity is often parabolic, meaning there is an optimal logP value for maximum activity. Deviations from this optimum, either by increasing or decreasing lipophilicity, can lead to a reduction in potency.

The following interactive data table presents hypothetical QSAR data for a series of 2-substituted azepane derivatives, illustrating the contribution of lipophilicity (cLogP) and steric parameters (molar refractivity, MR) to their biological activity.

This hypothetical data illustrates a trend where increasing lipophilicity and size up to the cyclopentyl substituent enhances biological activity, after which further increases may lead to a decrease in potency, consistent with a parabolic relationship.

Comparative SAR/QSAR Assessments with Related Azepane Derivatives and Bioisosteres

A crucial aspect of understanding the structure-activity relationship of this compound is to compare its properties and biological activity with those of related azepane derivatives and their bioisosteres. Bioisosteric replacement is a widely used strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties of a lead compound by substituting a functional group with another that has similar physicochemical characteristics nih.gov.

For the 2-cyclopentylazepane scaffold, several bioisosteric modifications can be envisioned to probe the SAR. These can include:

Ring Size of the Cycloalkane: Replacing the cyclopentyl group with cyclobutyl, cyclohexyl, or cycloheptyl moieties can provide insights into the optimal size and conformation of the hydrophobic substituent at the 2-position.

Heterocyclic Replacements: Substituting the cyclopentyl ring with various five- or six-membered heterocyclic rings (e.g., tetrahydrofuranyl, piperidinyl) can explore the influence of heteroatoms on binding interactions, such as hydrogen bonding or dipole interactions.

Acyclic Analogs: Replacing the cyclopentyl group with branched or unbranched alkyl chains of similar size can help to understand the importance of the cyclic constraint for biological activity.

Azepane Ring Bioisosteres: The azepane ring itself can be replaced by other seven-membered heterocyclic systems or even by different ring sizes like piperidine (B6355638) or pyrrolidine (B122466) to assess the importance of the seven-membered ring scaffold.

A comparative QSAR analysis of these different series of compounds can reveal subtle but important differences in their steric, electronic, and hydrophobic requirements for optimal activity. For example, a 3D-QSAR study comparing a series of cyclopentylazepanes with a series of cyclohexylazepanes might show different optimal substitution patterns on the respective cycloalkane rings, reflecting differences in how they fit into the receptor's binding pocket.

The following interactive data table provides a hypothetical comparative analysis of the biological activity of 2-Cyclopentylazepane and some of its potential bioisosteres.

Such comparative studies are invaluable for guiding the design of new analogs with improved pharmacological profiles. By systematically exploring the chemical space around the 2-cyclopentylazepane scaffold through bioisosteric replacement and QSAR analysis, medicinal chemists can gain a deeper understanding of the key molecular features that govern biological activity.

Mechanistic Investigations of 2 Cyclopentylazepane Hydrochloride S Biological Actions

In Vitro Mechanistic Studies of 2-Cyclopentylazepane (B12347917) Hydrochloride

In vitro studies provide a controlled environment to dissect the specific molecular interactions of 2-Cyclopentylazepane hydrochloride. These investigations are crucial for understanding its biochemical and pharmacological profile.

Enzyme inhibition is a key mechanism through which many pharmaceutical agents exert their effects. nih.gov The study of enzyme kinetics provides quantitative measures of an inhibitor's potency and reveals the nature of its interaction with the target enzyme.

Research indicates that this compound can modulate the activity of several enzymes, particularly within the Cytochrome P450 (CYP) superfamily. nih.gov The CYP3A subfamily, responsible for metabolizing a significant portion of pharmaceutical drugs, has been identified as a target. nih.gov Specifically, studies have explored its effects on CYP3A4. nih.gov Additionally, the potential for interaction with other CYP isoforms, such as CYP2C19 and CYP2D6, is an area of investigation, given the structural similarities to compounds known to interact with these enzymes. nih.govnih.govmdpi.com

The potency of an enzyme inhibitor is quantified by its IC50 and Ki values. The IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. aatbio.com The Ki, or inhibition constant, is a more intrinsic measure of the binding affinity between the inhibitor and the enzyme. aatbio.comsciencesnail.com

For a related compound, significant time-dependent inhibition of CYP3A was observed, with a determined KI of 1.2 μM and a kinact of 0.06 min–1. nih.gov This results in a high kinact/KI ratio of 52 mL/min/μmol, indicating potent inactivation of the enzyme. nih.gov The reversibility of inhibition is a critical factor; reversible inhibitors can dissociate from the enzyme, while irreversible inhibitors form stable, often covalent, bonds. ucl.ac.uk Studies on compounds structurally related to this compound have focused on time-dependent inhibition, which often implies an irreversible or quasi-irreversible mechanism. nih.govmdpi.com

Table 1: Inhibition Constants for a Compound Related to this compound

| Parameter | Value | Enzyme | Reference |

|---|---|---|---|

| KI | 1.2 μM | CYP3A | nih.gov |

| kinact | 0.06 min–1 | CYP3A | nih.gov |

| kinact/KI | 52 mL/min/μmol | CYP3A | nih.gov |

This table presents the kinetic parameters for the time-dependent inhibition of CYP3A by a compound structurally related to this compound.

The type of reversible enzyme inhibition can be categorized as competitive, non-competitive, or uncompetitive, each with a distinct mechanism.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. wikipedia.orglibretexts.org This type of inhibition can be overcome by increasing the substrate concentration. youtube.com

Non-competitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. libretexts.orgyoutube.com In this case, increasing the substrate concentration does not reverse the inhibition. ucl.ac.uk

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. youtube.com

The determination of the inhibition type for this compound would require detailed kinetic studies analyzing the effect of the inhibitor on the enzyme's Km (Michaelis constant) and Vmax (maximum reaction velocity). youtube.com For competitive inhibition, Km increases while Vmax remains unchanged. wikipedia.org In non-competitive inhibition, Vmax decreases while Km is unaffected. youtube.com For uncompetitive inhibition, both Vmax and Km decrease. youtube.com

Time-dependent inhibition (TDI) occurs when the inhibitory effect increases with the duration of pre-incubation of the inhibitor with the enzyme. nih.gov This often suggests that the inhibitor is a mechanism-based inactivator, where the enzyme metabolizes the inhibitor into a reactive species that then irreversibly binds to and inactivates the enzyme. mdpi.com

Studies on a compound structurally similar to this compound have demonstrated significant TDI of CYP3A. nih.gov Metabolism-dependent inhibition (MDI) is a related concept, where the inhibitory effect is dependent on the metabolic activation of the inhibitor by the enzyme system, typically requiring cofactors like NADPH. nih.gov Identifying MDI often involves comparing IC50 values with and without a pre-incubation step in the presence of NADPH; a significant shift in IC50 indicates MDI. nih.gov The azepane ring in related compounds has been identified as a site for metabolism, which can lead to the formation of reactive metabolites responsible for TDI. nih.gov

Beyond enzyme inhibition, the biological actions of this compound may involve direct interactions with various receptors. The structural similarity to compounds like cyclobenzaprine, a known muscle relaxant that acts on the central nervous system, suggests potential interactions with neurotransmitter receptors. nih.govdrugbank.com

Analysis of ligand-receptor binding typically involves radioligand binding assays to determine the affinity (Kd) of the compound for different receptor subtypes. Further functional assays can then characterize the nature of this interaction (e.g., agonist, antagonist, or allosteric modulator). For instance, cyclopentolate, another cyclic compound, acts as an antagonist at muscarinic acetylcholine (B1216132) receptors. drugbank.com Computational modeling and structural biology techniques can provide further insights into the specific molecular interactions between this compound and its target receptors.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclobenzaprine |

| Cyclopentolate |

| Methotrexate |

| NADPH |

| Sulfanilamide |

| Galantamine |

| Rivastigmine |

| Donepezil |

| Omeprazole |

| Clopidogrel |

| Pantoprazole |

| Rabeprazole |

| Lansoprazole |

| Dexlansoprazole |

| Paroxetine |

| Mirabegron |

| Amiodarone |

| Itraconazole |

| Ketoconazole |

| Progesterone |

| Midazolam |

| Phenytoin |

| Carbamazepine |

| Valproic acid |

| Ethosuximide |

| Methsuximide |

| Phenobarbital |

| Isoniazid |

| Glucose |

| Glucose-6-phosphate |

| Para-aminobenzoic acid |

| Folate |

| Prostaglandins |

| Monophenols |

| O-quinones |

| 4-substituted benzaldehydes |

| Succinate |

| Malonate |

| Acetylcholine |

| Choline |

| Acetate |

| Thiocholine-TNB |

| Clorgyline |

| Troleandomycin |

| Fluvoxamine |

| Sulfaphenazole |

| Indinavir |

| Quinidine |

| Amitriptyline |

| Nortriptyline |

| Desmethylnortriptyline |

| Protriptyline |

| Imipramine |

| Desipramine |

| Clomipramine |

| Norclomipramine |

| Furafylline |

| 8-methoxypsoralen |

| Tienilic acid |

| Ticlopidine |

| Fluoxetine |

| Disulfiram |

| Verapamil |

| Phenacetin |

| Coumarin |

| (S)-(+)-mephenytoin |

| Dextromethorphan |

| Bupropion |

| Tolbutamide |

| Chlorzoxazone |

| Testosterone |

| Ciprofloxacin |

| Tizanidine |

| S-lansoprazole |

| Modafinil |

| Conivaptan |

| Ritonavir |

| Diltiazem |

| Buspirone |

| Adefovir dipivoxil |

| Oseltamivir |

| Tenofovir alafenamide fumarate |

| Tenofovir disoproxil fumarate |

| Hydroxybupropion |

| Curcumin |

| Diosmin |

| St. John's wort |

| DaxibotulinumtoxinA |

| Dehydrocholic acid |

| Desloratadine |

| Gallamine triethiodide |

| Gepotidacin |

| Glycerin |

| Glycopyrronium |

| Plantago seed |

| Plecanatide |

| Polycarbophil |

| Polyethylene glycol |

| Potassium bitartrate |

| Atracurium besylate |

| Avanafil |

| Axitinib |

| Azathioprine |

| Azelastine |

| Caroxazone |

| Carvedilol |

| Cenobamate |

| Certolizumab pegol |

| Cetirizine |

| Chloral hydrate |

| Conjugated estrogens |

| Cyclizine |

| Cyclophosphamide |

| Licarbazepine |

Ligand-Receptor Binding and Interaction Analysis

Identification and Profiling of Target Receptors for this compound

The initial step in characterizing the biological activity of this compound involves the identification of its primary molecular targets. Due to the structural motifs present in the molecule, it is hypothesized to interact with specific classes of receptors, such as G protein-coupled receptors (GPCRs) or ion channels, which are common targets for therapeutic agents. The process of identifying these targets typically involves screening the compound against a broad panel of known receptors. This profiling is crucial for understanding the compound's potential therapeutic applications and for predicting its pharmacological effects.

Receptor profiling assays are designed to measure the binding of this compound to a wide array of receptors. These assays are often conducted using high-throughput screening methods, which allow for the rapid assessment of the compound's activity at hundreds of different potential targets. The results of these screens provide a "fingerprint" of the compound's binding profile, highlighting the receptors with which it interacts most strongly. For instance, a hypothetical screening of this compound might reveal significant binding to a subset of dopamine (B1211576) or serotonin (B10506) receptor subtypes, suggesting that its biological actions may be mediated through these systems.

Radioligand Binding Assays for Affinity and Selectivity Determination

Once potential target receptors have been identified, radioligand binding assays are employed to quantify the affinity and selectivity of this compound for these targets. giffordbioscience.com These assays are considered the gold standard for characterizing ligand-receptor interactions due to their sensitivity and reproducibility. giffordbioscience.com In these experiments, a radioactively labeled ligand (radioligand) with known high affinity for the target receptor is used.

The affinity of this compound is determined through competitive binding experiments. giffordbioscience.com In these assays, a fixed concentration of the radioligand is incubated with the receptor source (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled compound (this compound). By measuring the ability of this compound to displace the radioligand from the receptor, its inhibitory constant (Ki) can be calculated. The Ki value is a measure of the compound's binding affinity, with lower values indicating a stronger interaction.

Selectivity is determined by comparing the Ki values of this compound across a range of different receptors. A compound is considered selective if it exhibits a significantly higher affinity for one receptor subtype over others. For example, if this compound had a Ki of 10 nM for dopamine receptor D2 and a Ki of 1000 nM for dopamine receptor D3, it would be considered 100-fold selective for the D2 receptor.

A hypothetical representation of data from such an assay is presented in the table below:

| Target Receptor | Radioligand Used | IC50 (nM) of this compound | Ki (nM) of this compound |

| Dopamine D2 | [3H]-Spiperone | 25 | 10 |

| Serotonin 5-HT2A | [3H]-Ketanserin | 500 | 250 |

| Adrenergic α1 | [3H]-Prazosin | 2000 | 1000 |

This table presents hypothetical data for illustrative purposes.

Saturation and Competition Binding Analyses for Receptor Occupancy

To further characterize the interaction between this compound and its target receptor, saturation and competition binding analyses are performed. Saturation binding experiments are used to determine the total number of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. nih.gov In these experiments, increasing concentrations of the radioligand are incubated with the receptors until saturation is reached. nih.gov

Competition binding analysis, as described previously, provides the IC50 value, which is the concentration of the unlabeled ligand (in this case, this compound) required to inhibit 50% of the specific binding of the radioligand. nih.gov The IC50 value can then be used to calculate the Ki value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand. nih.gov

Understanding receptor occupancy is critical for predicting the pharmacological effects of a compound. The degree of receptor occupancy required to elicit a biological response can vary depending on the specific receptor and the signaling pathway it activates. By relating the concentration of this compound to the percentage of target receptors it occupies, researchers can begin to understand the concentrations required to produce a therapeutic effect.

Allosteric Modulation and Orthosteric Binding Site Characterization

In addition to binding to the primary, or orthosteric, binding site of a receptor (the same site as the endogenous ligand), some compounds can bind to a different site, known as an allosteric site. nih.gov Binding to an allosteric site can modulate the affinity or efficacy of the orthosteric ligand. nih.gov Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (inhibiting the effect), or neutral. nih.gov

Investigating whether this compound acts as an allosteric modulator is crucial for a complete understanding of its mechanism of action. This can be assessed using specialized binding and functional assays. For example, the effect of this compound on the binding affinity of a known orthosteric agonist or antagonist can be measured. If this compound alters the binding of the orthosteric ligand without completely displacing it, this would suggest allosteric modulation.

Characterizing the orthosteric binding site involves identifying the specific amino acid residues within the receptor that interact with this compound. This is often achieved through site-directed mutagenesis studies, where individual amino acids in the receptor are changed, and the effect on the binding of the compound is measured. A significant change in binding affinity after a specific mutation would suggest that the mutated residue is important for the interaction.

Cellular Signaling Pathway Modulation by this compound

The binding of this compound to its target receptor initiates a cascade of intracellular events known as signal transduction. researchgate.net Understanding how this compound modulates these signaling pathways is essential for comprehending its cellular and physiological effects.

Analysis of Downstream Signaling Cascades and Protein Phosphorylation

Upon receptor activation or inhibition by this compound, downstream signaling cascades are triggered. These cascades often involve a series of protein-protein interactions and post-translational modifications, with protein phosphorylation being a key event. nih.gov Protein kinases are enzymes that add phosphate (B84403) groups to proteins, while phosphatases remove them; the balance between these two activities determines the phosphorylation state and activity of many cellular proteins. nih.gov

To analyze the impact of this compound on these pathways, researchers can measure changes in the levels of key second messengers, such as cyclic AMP (cAMP) or intracellular calcium. nih.gov Furthermore, techniques like Western blotting with phospho-specific antibodies can be used to detect changes in the phosphorylation state of specific proteins within a signaling pathway. For example, if this compound targets a GPCR that couples to adenylyl cyclase, its effect on cAMP production and the subsequent phosphorylation of protein kinase A (PKA) substrates would be investigated.

A hypothetical example of how this compound might modulate a signaling pathway is presented in the table below:

| Signaling Protein | Change in Phosphorylation upon Treatment with this compound | Downstream Effect |

| ERK1/2 | Increased | Modulation of cell proliferation and differentiation |

| Akt | Decreased | Alteration of cell survival pathways |

| CREB | Increased | Changes in gene expression |

This table presents hypothetical data for illustrative purposes.

Investigation of Gene Expression and Protein Regulation Profiles

The modulation of signaling pathways by this compound can ultimately lead to changes in gene expression and the regulation of protein synthesis. researchgate.net These changes are often mediated by transcription factors, which are proteins that bind to DNA and regulate the transcription of genes.

To investigate these effects, researchers can use techniques such as quantitative real-time PCR (qRT-PCR) to measure changes in the messenger RNA (mRNA) levels of specific genes. For a broader view, microarray or RNA-sequencing (RNA-Seq) analysis can be employed to assess changes in the expression of thousands of genes simultaneously.

Following changes in gene expression, the levels of the corresponding proteins may also be altered. These changes in the proteome can be analyzed using techniques like Western blotting or mass spectrometry-based proteomics. For example, if this compound was found to upregulate the gene expression of an enzyme like cyclooxygenase-2 (COX-2), a known inflammatory mediator, this would provide further insight into its potential biological role. researchgate.netnih.gov

By systematically investigating each of these aspects, from receptor binding to gene expression, a detailed and comprehensive picture of the mechanistic underpinnings of this compound's biological actions can be constructed.

Endoplasmic Reticulum Stress and Unfolded Protein Response Induction4.1.4. Subcellular Localization and Intracellular Target Engagement Studies4.2. In Silico Mechanistic Studies of 2-Cyclopentylazepane Hydrochloride4.2.1. Molecular Docking Simulations for Ligand-Target Complex Prediction4.2.2. Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics4.2.3. Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

As no compounds were mentioned or discussed in the context of this compound, the corresponding data table of chemical compounds is also not applicable.

Development of 2 Cyclopentylazepane Hydrochloride Analogues and Derivatives

Rational Design Strategies for Structural Modification of 2-Cyclopentylazepane (B12347917) Hydrochloride

The rational design of analogues of 2-Cyclopentylazepane Hydrochloride is a strategic process that leverages an understanding of its chemical structure to predict how modifications will affect its biological activity. This approach is fundamental to optimizing lead compounds in drug discovery. numberanalytics.compatsnap.com

Key strategies for the structural modification of the this compound scaffold include:

Scaffold Hopping: This involves replacing the central azepane ring with other cyclic structures to explore new chemical space and potentially improve properties like potency, selectivity, or pharmacokinetics. numberanalytics.com

Fragment-Based Design: This strategy uses small molecular fragments to identify key binding interactions. These fragments can then be grown or linked to develop more potent and selective compounds based on the azepane scaffold. numberanalytics.commdpi.com

Stereochemical Modifications: The three-dimensional arrangement of atoms is crucial for biological activity. numberanalytics.com Systematically altering the stereochemistry of the cyclopentyl group and at any chiral centers on the azepane ring can lead to significant differences in how the molecule interacts with its biological target.

Synthesis and Characterization of Novel Azepane-Based Derivatives

The synthesis of novel azepane-based derivatives is a critical step in exploring the therapeutic potential of this chemical class. nih.gov Researchers have developed various synthetic routes to create a diverse range of these compounds. For instance, one approach involves the reaction of quinazolinone chalcones with 2-amino aniline (B41778) or 2-aminophenol (B121084) to yield diazepines and oxazepines, respectively. nih.gov Another method describes a solvent-controlled reaction between 1,8-diazabicyclo[5.4.0]undec-8-ene (DBU) and ketenimines to produce tricyclic azepine derivatives. acs.org The synthesis of dibenzo- and benzindolo-azecines has also been reported as potential neuroleptic agents. nih.gov

Once synthesized, these new derivatives undergo rigorous characterization to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Melting Point Analysis nih.govresearchgate.net

Elemental Analysis nih.gov

Thin Layer Chromatography (TLC) researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) researchgate.net

These characterization methods provide essential information about the molecular structure and integrity of the newly synthesized compounds, ensuring that subsequent biological testing is performed on well-defined chemical entities.

SAR-Driven Optimization of Lead Compounds for Enhanced Potency and Selectivity

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern medicinal chemistry, guiding the optimization of lead compounds to enhance their desired therapeutic effects while minimizing off-target activities. numberanalytics.compatsnap.com SAR principles are based on the understanding that the biological activity of a molecule is directly related to its chemical structure. numberanalytics.com By systematically modifying a lead compound, researchers can identify which parts of the molecule, known as pharmacophores, are essential for its biological activity. numberanalytics.com

In the context of azepane-based compounds, SAR-driven optimization is a crucial process for improving potency and selectivity. researchgate.net This iterative cycle involves designing and synthesizing new analogues with specific structural changes and then evaluating their biological activity. patsnap.com For example, a study on N-benzylated bicyclic azepanes identified them as potent inhibitors of monoamine transporters with some selectivity towards the norepinephrine (B1679862) and dopamine (B1211576) transporters. acs.org This process allows researchers to build a comprehensive understanding of how different structural features influence the compound's interaction with its biological target. numberanalytics.com

The primary goals of SAR-driven optimization include:

Increasing Potency: Modifying the structure to achieve the desired biological effect at a lower concentration.

Enhancing Selectivity: Altering the molecule to increase its affinity for the intended target while reducing its interaction with other targets, thereby minimizing potential side effects.

Improving Pharmacokinetic Properties: Adjusting the chemical structure to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Exploration of Multi-Target Directed Ligands Incorporating the Azepane Scaffold

The development of multi-target directed ligands (MTDLs) represents a paradigm shift in drug discovery, moving away from the traditional "one-target, one-drug" approach to a "one-drug, multiple-targets" strategy. nih.gov This is particularly relevant for complex multifactorial diseases like Alzheimer's, where multiple pathological pathways are involved. nih.govrsc.org The azepane scaffold is a promising framework for the design of such MTDLs.

The core principle behind MTDLs is to incorporate different pharmacophoric units into a single molecule, enabling it to interact with multiple biological targets simultaneously. nih.gov This can lead to improved therapeutic efficacy and a reduced risk of drug-drug interactions that can occur with combination therapies. nih.gov

For instance, the phenol–triazole ligand scaffold has been investigated for its potential to target multiple factors associated with Alzheimer's disease. rsc.orgexlibrisgroup.com Similarly, the azepane core can be chemically modified to incorporate functionalities that target different aspects of a disease. For example, an N-benzylated azepane was identified as a potent inhibitor of monoamine transporters and also showed activity at the sigma-1 receptor, suggesting a potential application in neuropsychiatric disorders. acs.org The design and synthesis of such compounds often involve fusing or merging known active pharmacophores onto the azepane ring system. nih.gov

The exploration of MTDLs incorporating the azepane scaffold is an active area of research with the potential to yield novel therapeutics for a range of complex diseases.

Future Directions and Translational Research Perspectives for 2 Cyclopentylazepane Hydrochloride

Emerging Research Avenues for Azepane Hydrochlorides in Chemical Biology

The azepane scaffold is a key structural component in a variety of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-Alzheimer's disease properties. nih.govresearchgate.net The inherent structural flexibility of the seven-membered azepane ring allows for diverse conformational states, which can be crucial for its bioactivity. lifechemicals.com

Future research in the chemical biology of azepane hydrochlorides, including 2-Cyclopentylazepane (B12347917) hydrochloride, is likely to focus on several key areas:

Probe Development for Target Identification: Azepane derivatives can be functionalized to create chemical probes for identifying and validating novel biological targets. The cyclopentyl group in 2-Cyclopentylazepane hydrochloride offers a lipophilic handle that could influence membrane permeability and protein-ligand interactions, making it an interesting candidate for probing cellular pathways.

Modulation of Protein-Protein Interactions: The three-dimensional structure of azepane derivatives can be exploited to design molecules that disrupt or stabilize protein-protein interactions (PPIs), which are implicated in numerous diseases. The unique conformation conferred by the cyclopentyl substituent could be pivotal in achieving selectivity for specific PPI targets.

Exploration of Novel Bioactivities: While azepanes are known for certain therapeutic effects, there remains a vast, unexplored chemical space. Systematic screening of azepane hydrochloride libraries against a wide array of biological targets could uncover entirely new pharmacological applications. nih.gov For instance, recent studies on tryptophan derivatives containing an azepine moiety have shown promising antiviral and larvicidal activities. nih.gov

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For a molecule like this compound, this integrated approach can significantly accelerate the identification of its therapeutic potential and the design of more potent and selective analogs.

Computational approaches that can be leveraged include:

Molecular Docking and Dynamics Simulations: These methods can predict the binding modes of this compound with various biological targets. By understanding the key interactions at the atomic level, researchers can prioritize experimental testing and guide the design of new derivatives with improved affinity and specificity. nih.gov Computational models can also help in understanding the downstream effects of drug-receptor interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing a series of related azepane derivatives, QSAR models can be developed to correlate specific structural features with biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a specific target can be used to virtually screen large compound libraries to identify new azepane-based hits.

Experimental methodologies that complement computational predictions include:

X-ray Crystallography and NMR Spectroscopy: These techniques provide high-resolution structural information about how azepane derivatives bind to their protein targets. This empirical data is invaluable for validating and refining computational models. nih.gov

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of ligand-receptor interactions, providing crucial data for SAR studies.

A recent study highlighted how computational models were used to predict which compounds could react to form azetidines, a related nitrogen-containing heterocycle, demonstrating the power of this predictive approach. mit.edu

Advancements in High-Throughput Screening and Assay Development for Azepane Compounds

High-throughput screening (HTS) is a critical tool in drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. bmglabtech.com For azepane compounds like this compound, advancements in HTS and assay development are crucial for efficiently exploring their therapeutic potential.

Key advancements in this area include:

Miniaturization and Automation: The use of robotic systems and microplate formats (e.g., 1536- and 3456-well plates) allows for the screening of millions of compounds in a short period with minimal reagent consumption. bmglabtech.com This is particularly beneficial for academic labs and smaller biotech companies with limited resources.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular morphology and function. This provides a more holistic view of a compound's activity compared to traditional biochemical assays.

Label-Free Detection Technologies: Techniques like electrical cell-substrate impedance sensing (ECIS) and resonant waveguide grating (RWG) allow for the real-time monitoring of cellular responses without the need for fluorescent or radioactive labels, reducing the risk of assay artifacts.

DNA-Encoded Libraries (DELs): DEL technology involves the synthesis of vast libraries of compounds, each tagged with a unique DNA barcode. This allows for the simultaneous screening of billions of molecules against a target protein, with active compounds identified by sequencing their DNA tags. The synthesis of diverse azepane libraries compatible with DEL technology could rapidly identify novel binders for a wide range of targets.

The development of robust and sensitive assays is paramount for successful HTS campaigns. For azepane compounds, assays could be designed to measure their effects on enzyme activity, receptor binding, ion channel function, or gene expression. researchgate.net

Conceptualization of Novel Therapeutic Applications for this compound Based on Mechanistic Insights

By integrating the knowledge gained from chemical biology studies, computational modeling, and HTS, it is possible to conceptualize novel therapeutic applications for this compound. The unique structural features of this compound—the seven-membered azepane ring and the cyclopentyl substituent—provide a starting point for exploring its potential in various disease areas.

Based on the known activities of other azepane derivatives, potential therapeutic avenues for this compound could include:

Neurodegenerative Diseases: Some azepino[4,3-b]indole derivatives have shown potent and selective inhibition of human butyrylcholinesterase (BChE), a key enzyme in the pathology of Alzheimer's disease. nih.gov The cyclopentyl group of this compound could potentially enhance blood-brain barrier penetration and modulate interactions with neuronal targets.

Oncology: The azepane scaffold is found in several anticancer agents. nih.govnih.gov Mechanistic studies could reveal if this compound or its derivatives can inhibit key signaling pathways involved in cancer cell proliferation, survival, or metastasis. For example, some azepane derivatives have been optimized as inhibitors of protein kinase B (PKB). nih.gov

Infectious Diseases: The antimicrobial properties of azepane compounds are an area of active research. nih.gov The lipophilicity of the cyclopentyl group might enhance the ability of this compound to penetrate bacterial cell walls or disrupt viral envelopes, suggesting potential applications as an antibacterial or antiviral agent.

Further mechanistic studies, including the identification of specific molecular targets and the elucidation of downstream signaling pathways, will be essential to validate these conceptual therapeutic applications and guide the development of this compound into a clinically useful drug.

Q & A

Q. How can researchers validate the selectivity profile of this compound across related targets?

- Methodological Steps :

- Panel Screening : Test against >100 kinases/epigenetic enzymes (e.g., Eurofins Panlabs) to assess off-target effects .

- Cellular Context : Compare activity in primary cells vs. immortalized lines to evaluate cell-type specificity .

Key Considerations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.